N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide

Pharmaceutical Analysis Impurity Profiling Reference Standards

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide (CAS 1629584-89-9) is a synthetic small molecule with the molecular formula C14H20N4O and a molecular weight of 260.33 g/mol. It is characterized by a phenyl core substituted with a 4-methylpiperazine, a primary amine, and an acrylamide moiety.

Molecular Formula C14H20N4O
Molecular Weight 260.33 g/mol
CAS No. 1629584-89-9
Cat. No. B1459827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide
CAS1629584-89-9
Molecular FormulaC14H20N4O
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C
InChIInChI=1S/C14H20N4O/c1-3-14(19)16-12-10-11(15)4-5-13(12)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9,15H2,2H3,(H,16,19)
InChIKeyYUBPMZNUZHIOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide (CAS 1629584-89-9) – Chemical Identity and Procurement Baseline


N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide (CAS 1629584-89-9) is a synthetic small molecule with the molecular formula C14H20N4O and a molecular weight of 260.33 g/mol . It is characterized by a phenyl core substituted with a 4-methylpiperazine, a primary amine, and an acrylamide moiety . This compound is commercially available as a reference standard for pharmaceutical analysis, specifically identified as Levodropropizine Impurity 29, and is supplied for research and quality control applications .

Why Generic Substitutes Cannot Replace N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide for Regulated Analytical Workflows


In pharmaceutical quality control (QC), substituting one impurity reference standard for another based solely on structural similarity can lead to regulatory non-compliance, inaccurate quantification, and failed method validation. N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is designated as Levodropropizine Impurity 29, a specific process-related impurity . Using a generic 'phenylpiperazine acrylamide' or an in-house synthesized analog without identical chromatographic characterization and certified purity introduces unacceptable risk, as pharmacopoeial methods require a standard with precisely matched relative retention time (RRT) and response factor to ensure accurate impurity profiling in drug substances and finished products . The quantitative evidence below demonstrates where this specific compound provides verifiable differentiation from its closest in-class analogs.

Quantitative Differentiation Evidence for N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide Versus Closest Analogs


Certified Purity and Identity Verification for Levodropropizine Impurity 29 Versus Uncertified Analogs

Commercially supplied N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide (Impurity 29) is provided with a certified purity of 99% as determined by HPLC . In contrast, the closest structural analog sold as a building block, (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol, is typically supplied at 95% purity without impurity-specific characterization . The availability of a high-purity, identity-verified standard directly impacts the accuracy of analytical method validation, where a lower-purity or uncharacterized alternative would introduce unknown contaminants, invalidating limit of quantification (LOQ) and limit of detection (LOD) data.

Pharmaceutical Analysis Impurity Profiling Reference Standards

Retention Time and Separation Selectivity in Pharmacopoeial HPLC Methods

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide (Impurity 29) can be resolved from the Levodropropizine parent peak and other specified impurities under standard pharmacopoeial gradient conditions [1]. Relative retention time (RRT) values for this impurity are distinct from those of Levodropropizine Impurity B (1-phenylpiperazine) and Impurity C, ensuring no co-elution that would compromise peak purity assessment. Specific RRT data for Impurity 29 (approx. RRT 1.8 vs. parent, under reported conditions) provides a verifiable differentiator from Impurity B (RRT 0.9) and Impurity C (RRT 1.2) [1].

HPLC Method Validation System Suitability Levodropropizine

Molecular Weight and ClogP Deviation from Common Phenylpiperazine Analogs

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide possesses a molecular weight of 260.33 g/mol and a calculated log P (ClogP) of approximately 1.94 . This is substantially higher than the simplest phenylpiperazine analog, 1-phenylpiperazine (MW 162.23, ClogP 1.5), and significantly lower than the acrylamide-derivatized impurity in the EGFR inhibitor series (e.g., WZ-3146, MW 464.9) [1]. This intermediate molecular weight and lipophilicity place it in a distinct chemical space, offering balanced solubility and permeability properties that make it a more suitable versatile building block for lead optimization than either extreme.

Physicochemical Property Differentiation Drug-likeness Fragment-based Design

Procurement-Driven Application Scenarios for N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide


Certified Reference Material for Levodropropizine Drug Substance and Finished Product Release Testing

QC laboratories performing pharmacopoeial monograph testing for Levodropropizine (as per ChP, BP, or EP) require this specific impurity standard (Impurity 29) to establish system suitability, identify process-related impurities, and quantify them against a validated limit. The certified high purity (99%) ensures accurate calculation of response factors and impurity levels, directly supporting batch release decisions .

Method Development and Validation for Stability-Indicating Assays

Analytical R&D groups developing new HPLC or UPLC methods for Levodropropizine formulations can use this standard to assess method selectivity. Its distinct relative retention time (RRT ~1.8, well-separated from other known impurities like Impurity B and C) provides a clear metric for method robustness and specificity during forced degradation studies [1].

Synthesis of Focused Covalent Inhibitor Libraries via the Acrylamide Warhead

Medicinal chemists targeting kinases or other cysteine-containing enzymes can employ this compound as a core intermediate. The free amine group allows for facile diversification via amide bond formation or reductive amination, while the acrylamide moiety remains intact to act as a covalent warhead. Its balanced molecular weight and lipophilicity (MW 260, ClogP 1.94) make it a superior starting point compared to the more lipophilic WZ-3146 (ClogP 4.2) or the less functionalized 1-phenylpiperazine for generating high-quality screening libraries .

In Silico Toxicity Assessment and Genotoxic Impurity Evaluation

Pharmaceutical development teams conducting ICH M7-compliant risk assessments can purchase this characterized standard for use in Ames tests or in silico QSAR evaluation. The compound's specific identity, distinct from the known genotoxic impurities glycidol and hydroquinone, allows for a targeted and unambiguous safety evaluation of this particular process-related impurity [2].

Quote Request

Request a Quote for N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.